molecular formula C19H14ClF3N2O2 B2670459 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone CAS No. 338965-50-7

3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2670459
CAS No.: 338965-50-7
M. Wt: 394.78
InChI Key: XZZREVCTZMVRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone is a complex organic compound characterized by its unique structural features, including a benzyloxy group, a chloro-trifluoromethyl-substituted pyridine ring, and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps:

    Formation of the Pyridinone Core: The initial step often involves the construction of the pyridinone core through cyclization reactions. This can be achieved using starting materials such as 2-methyl-4-pyridone and appropriate reagents under controlled conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions. Benzyl alcohol or benzyl chloride can be used as the source of the benzyloxy group, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Substitution on the Pyridine Ring: The chloro and trifluoromethyl groups are introduced onto the pyridine ring through electrophilic aromatic substitution reactions. This step may involve the use of chlorinating agents like thionyl chloride and trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridinone core, potentially converting it to a dihydropyridinone.

    Substitution: The chloro group on the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while nucleophilic substitution of the chloro group can produce a variety of substituted pyridines.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the benzyloxy group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-3-chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridazine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to these similar compounds, 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone is unique due to the presence of the pyridinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-3-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2/c1-12-17(27-11-13-5-3-2-4-6-13)16(26)7-8-25(12)18-15(20)9-14(10-24-18)19(21,22)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZREVCTZMVRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.